2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
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Description
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C15H20N6OS and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity
2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound of increasing interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, focusing on its antimicrobial and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N6OS, with a molecular weight of 332.43g/mol . The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Although specific data on this compound is limited, related compounds exhibit significant antibacterial properties.
Table 1: Antimicrobial Activity of Related Triazole Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Pseudomonas aeruginosa | 0.21 μM |
Compound B | Escherichia coli | 0.25 μM |
Compound C | Staphylococcus aureus | 0.30 μM |
These findings suggest that modifications in the triazole structure can lead to enhanced antimicrobial activity against common pathogens .
Cytotoxic Activity
Cytotoxicity assays have been performed on various derivatives of triazoles to assess their potential as anticancer agents. The MTT assay is commonly used to evaluate cell viability in the presence of these compounds.
Table 2: Cytotoxic Effects of Triazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound D | MCF-7 (Breast Cancer) | 0.45 |
Compound E | A549 (Lung Cancer) | 0.53 |
Compound F | HeLa (Cervical Cancer) | 0.52 |
These results indicate that certain structural features in triazole derivatives contribute to their cytotoxic effects against cancer cell lines .
The mechanism by which triazole derivatives exert their biological effects often involves interaction with key enzymes or receptors in pathogens or cancer cells. For instance, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and other targets, leading to inhibition of bacterial growth and cancer cell proliferation .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial activity of a series of triazole derivatives against various bacterial strains, finding that modifications in the side chains significantly influenced their efficacy.
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential.
Properties
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-3-8-21-13(9-17-12-6-4-11(2)5-7-12)19-20-15(21)23-10-14(22)18-16/h3-7,17H,1,8-10,16H2,2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMSHSBHHRUCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.